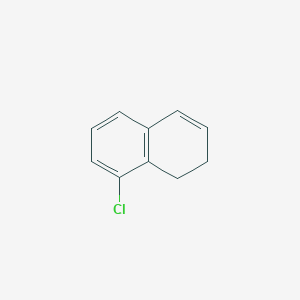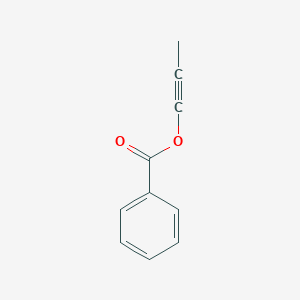
Propynyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propynyl benzoate is an organic compound that belongs to the class of benzoates. It is a white crystalline powder that is soluble in organic solvents. Propynyl benzoate has been widely used in scientific research due to its unique chemical properties.
Mechanism of Action
Propynyl benzoate acts as a nucleophile in organic reactions due to the presence of a triple bond between the carbon and the oxygen atoms. It can react with various electrophilic reagents, such as alkyl halides, to form new organic compounds. Propynyl benzoate can also undergo addition reactions with unsaturated compounds, such as alkenes and alkynes.
Biochemical and Physiological Effects:
Propynyl benzoate has been shown to have antimicrobial and antifungal properties. It has also been shown to have antioxidant properties and can scavenge free radicals in the body. Propynyl benzoate has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Propynyl benzoate is a versatile compound that can be used in a wide range of scientific research applications. It is relatively easy to synthesize and can be purified using standard chromatography techniques. However, propynyl benzoate can be sensitive to air and moisture, which can affect its stability and reactivity.
Future Directions
Propynyl benzoate has great potential for future research in the fields of organic synthesis, coordination chemistry, and medicinal chemistry. It can be used as a building block for the synthesis of new organic compounds with unique properties. Propynyl benzoate can also be studied for its potential use as a drug candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and biological effects of propynyl benzoate.
Synthesis Methods
Propynyl benzoate can be synthesized by reacting benzoic acid with propargyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification using chromatography techniques.
Scientific Research Applications
Propynyl benzoate has been widely used in scientific research due to its unique chemical properties. It has been used as a precursor for the synthesis of various organic compounds. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis.
properties
CAS RN |
112270-91-4 |
|---|---|
Product Name |
Propynyl benzoate |
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
prop-1-ynyl benzoate |
InChI |
InChI=1S/C10H8O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,1H3 |
InChI Key |
YGTXEOIHUWEJAR-UHFFFAOYSA-N |
SMILES |
CC#COC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC#COC(=O)C1=CC=CC=C1 |
Other CAS RN |
112270-91-4 |
synonyms |
propynyl benzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




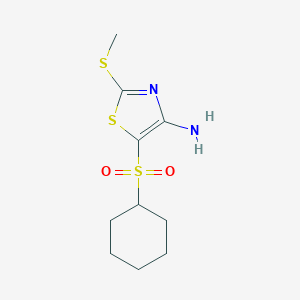
![Benz[f]indan-1-ol](/img/structure/B37803.png)

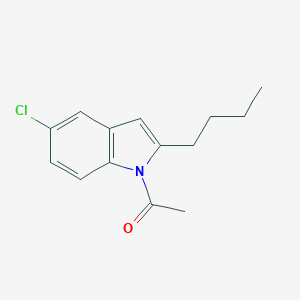
![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)
![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)
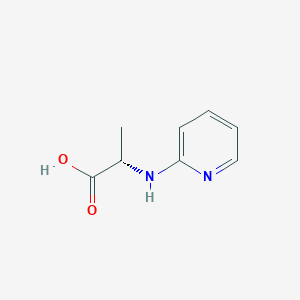
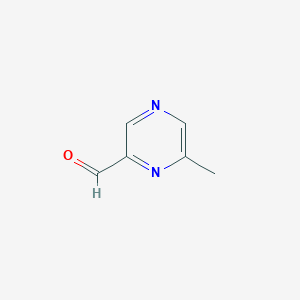
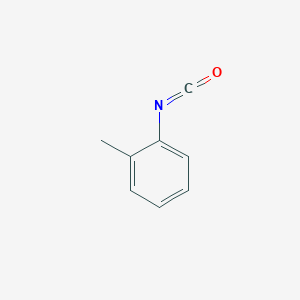

![3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione](/img/structure/B37818.png)

